AC-Ile-ome

Vue d'ensemble

Description

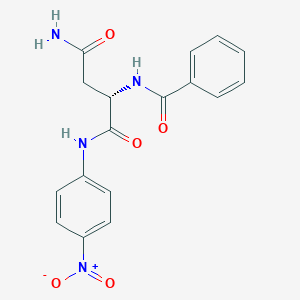

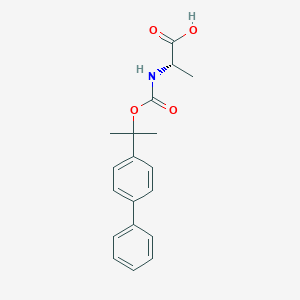

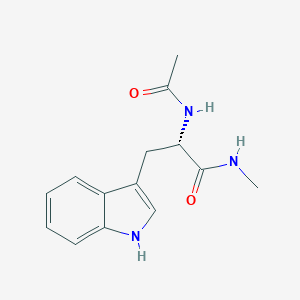

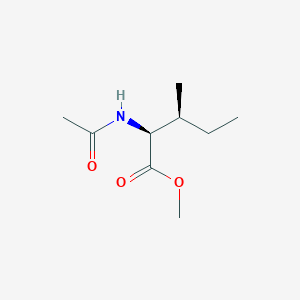

“AC-Ile-ome”, also known as methyl (2S,3S)-2-(acetylamino)-3-methylpentanoate, is a chemical compound with the CAS Number: 2256-76-0 . It has a molecular weight of 187.24 .

Molecular Structure Analysis

The “AC-Ile-ome” molecule contains a total of 29 bonds. There are 12 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 secondary amide (aliphatic) .

Physical And Chemical Properties Analysis

“AC-Ile-ome” is a solid under normal conditions . It should be stored in a dry environment at a temperature between 2-8°C .

Applications De Recherche Scientifique

Field

Application Summary

N-methylation of amino acids (Ac-X-OMe) has a significant impact on improving the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures .

Methods of Application

Quantum chemical calculations were performed to estimate the aqueous solubility of these lipophilic compounds using density functional theory (DFT) .

Results

After mono N-methylation of the peptide backbone, Δ Gsolv becomes more negative (more water soluble) while polarizability and dipole moment are also increased .

Self-Assembly of Chromophores

Field

Application Summary

The self-assembly ability of chromophores covalently linked to aliphatic dipeptides is described .

Methods of Application

Altering various parameters such as the protecting group, the solvent mixture, the dipeptide, and the chromophore resulted in different nanostructures .

Results

Interestingly, a peptide–porphyrin hybrid is capable of forming a hydrogel in HFIP–water solvent mixture .

Screw-Sense Induction

Field

Application Summary

Ac-L-Pro-OMe, for instance, allows induction of energy preference for the M-helical structure over the P-helix in t-butyl methyl ether (MTBE) .

Methods of Application

The study was conducted using quantum chemical calculations .

Results

With this new mode of screw-sense induction, homochiral screw-sense has been achieved .

Nonbonding Source of Chirality

Field

Application Summary

Chiral nonbonding interaction with N-protected amino acid methyl esters used as chiral additives in achiral solvents allows dynamic induction of single-handed helical conformation in poly(quinoxaline-2,3-diyl)s (PQX) bearing only achiral substituents .

Methods of Application

The study was conducted using Ac-L-Pro-OMe, which allows induction of energy preference of 0.16 kJ mol −1 per monomer unit for the M-helical structure over the P-helix in t-butyl methyl ether (MTBE) .

Results

With this new mode of screw-sense induction, homochiral screw-sense has been induced in virtually achiral poly(quinoxaline-2,3-diyl)s 1000-mer containing phosphine pendants (PQXphos) .

Amino Acid Modification

Field

Application Summary

In order to modify amino acids, the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .

Methods of Application

Standard cleavage of methyl esters requires either highly basic or acidic conditions, which are not compatible with Fmoc or acid-labile protecting groups .

Results

This highlights the need for orthogonal conditions that permit selective deprotection of esters to create .

Safety And Hazards

Propriétés

IUPAC Name |

methyl (2S,3S)-2-acetamido-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-5-6(2)8(9(12)13-4)10-7(3)11/h6,8H,5H2,1-4H3,(H,10,11)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQWQTHLAKUOOA-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743252 | |

| Record name | Methyl N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Ile-ome | |

CAS RN |

2256-76-0 | |

| Record name | Methyl N-Acetyl-L-isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.